Esmolol Acid-d7

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

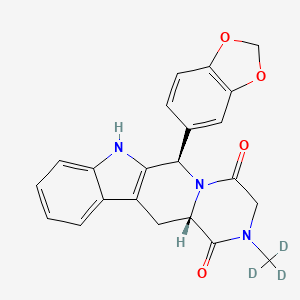

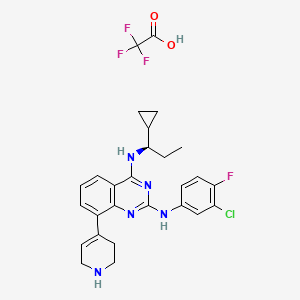

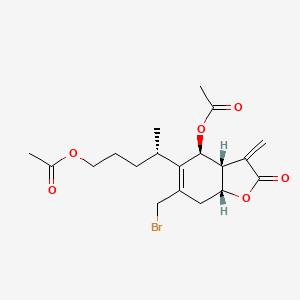

Ácido Esmolol-d7 es una forma deuterada del Ácido Esmolol, un bloqueador cardioselectivo de los receptores beta-1 adrenérgicos. Se utiliza principalmente como estándar interno para la cuantificación de Esmolol en diversas aplicaciones analíticas. El propio Esmolol es conocido por su inicio rápido y su corta duración de acción, lo que lo hace adecuado para el control a corto plazo de la frecuencia ventricular y la frecuencia cardíaca en varios tipos de taquicardia, incluyendo la taquicardia perioperatoria y la hipertensión .

Métodos De Preparación

La síntesis del Ácido Esmolol-d7 implica la incorporación de átomos de deuterio en la estructura molecular del Ácido Esmolol. Esto se puede lograr mediante una serie de reacciones químicas que reemplazan los átomos de hidrógeno por deuterio. La preparación suele incluir los siguientes pasos:

Deuteración de los Materiales de Partida: Los materiales de partida, como la isopropilamina deuterada, se preparan intercambiando átomos de hidrógeno por deuterio.

Síntesis de Intermediarios Deuterados: Los materiales de partida deuterados se utilizan entonces para sintetizar intermediarios deuterados a través de una serie de reacciones químicas, incluyendo la esterificación y la hidrólisis.

Paso Final de Deuteración: Los intermediarios deuterados se hacen reaccionar posteriormente para formar Ácido Esmolol-d7, asegurando que los átomos de deuterio se incorporen en las posiciones deseadas.

Análisis De Reacciones Químicas

El Ácido Esmolol-d7 se somete a diversas reacciones químicas, incluyendo:

Oxidación: El Ácido Esmolol-d7 puede oxidarse para formar las cetonas o ácidos carboxílicos correspondientes. Los agentes oxidantes comunes incluyen el permanganato de potasio y el trióxido de cromo.

Reducción: Las reacciones de reducción pueden convertir el Ácido Esmolol-d7 en alcoholes o aminas. El borohidruro de sodio y el hidruro de aluminio y litio son agentes reductores comúnmente utilizados.

Sustitución: El Ácido Esmolol-d7 puede sufrir reacciones de sustitución en las que los grupos funcionales son reemplazados por otros grupos. Por ejemplo, la halogenación puede introducir átomos de halógeno en la molécula.

Aplicaciones Científicas De Investigación

El Ácido Esmolol-d7 tiene una amplia gama de aplicaciones en la investigación científica, incluyendo:

Química Analítica: Se utiliza como estándar interno en espectrometría de masas y cromatografía para la cuantificación de Esmolol y compuestos relacionados.

Farmacocinética: El Ácido Esmolol-d7 se utiliza en estudios farmacocinéticos para comprender la absorción, distribución, metabolismo y excreción de Esmolol en los sistemas biológicos.

Investigación Cardiovascular: Se utiliza en estudios que investigan los efectos de los bloqueadores de los receptores beta-1 adrenérgicos en la frecuencia cardíaca y la presión arterial.

Desarrollo de Fármacos: El Ácido Esmolol-d7 se utiliza en el desarrollo de nuevos bloqueadores de los receptores beta-1 adrenérgicos y agentes terapéuticos relacionados

Mecanismo De Acción

El Ácido Esmolol-d7, al igual que el Esmolol, ejerce sus efectos bloqueando los receptores beta-1 adrenérgicos del corazón. Esto conduce a una disminución de la fuerza y la frecuencia de las contracciones cardíacas. El compuesto evita la acción de dos sustancias que se producen de forma natural, la epinefrina y la norepinefrina, que son responsables del aumento de la frecuencia cardíaca y la fuerza de la contracción. Al bloquear estos receptores, el Ácido Esmolol-d7 ayuda a controlar la frecuencia cardíaca y a reducir la presión arterial .

Comparación Con Compuestos Similares

El Ácido Esmolol-d7 es único debido a su naturaleza deuterada, que ofrece ventajas en las aplicaciones analíticas. Los compuestos similares incluyen:

Esmolol: La forma no deuterada del Ácido Esmolol-d7, utilizada para fines terapéuticos similares pero sin los beneficios de la deuteración en los estudios analíticos.

Metoprolol: Otro bloqueador de los receptores beta-1 adrenérgicos con una duración de acción más larga en comparación con el Esmolol.

Atenolol: Un bloqueador de los receptores beta-1 adrenérgicos con usos terapéuticos similares pero con diferentes propiedades farmacocinéticas.

Propranolol: Un bloqueador no selectivo de los receptores beta-adrenérgicos utilizado para diversas afecciones cardiovasculares .

El Ácido Esmolol-d7 destaca por su uso específico en química analítica y aplicaciones de investigación, proporcionando resultados más precisos y fiables en estudios que implican Esmolol y compuestos relacionados.

Propiedades

Fórmula molecular |

C15H23NO4 |

|---|---|

Peso molecular |

288.39 g/mol |

Nombre IUPAC |

3-[4-[3-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-2-hydroxypropoxy]phenyl]propanoic acid |

InChI |

InChI=1S/C15H23NO4/c1-11(2)16-9-13(17)10-20-14-6-3-12(4-7-14)5-8-15(18)19/h3-4,6-7,11,13,16-17H,5,8-10H2,1-2H3,(H,18,19)/i1D3,2D3,11D |

Clave InChI |

ILSCWPMGTDPATI-UENXPIBQSA-N |

SMILES isomérico |

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])NCC(COC1=CC=C(C=C1)CCC(=O)O)O |

SMILES canónico |

CC(C)NCC(COC1=CC=C(C=C1)CCC(=O)O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1R,6R,8R,9R,10S,15R,17R,18R)-17-(6-aminopurin-9-yl)-8-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-3-hydroxy-12-oxo-12-sulfanyl-3-sulfanylidene-2,4,7,11,13,16-hexaoxa-3lambda5,12lambda5-diphosphatricyclo[13.2.1.06,10]octadecane-9,18-diol](/img/structure/B12425509.png)

![2-[4-[[5,6-Bis(2,3,4,5,6-pentadeuteriophenyl)pyrazin-2-yl]-propan-2-ylamino]butoxy]acetic acid](/img/structure/B12425566.png)

![4-[[2,6-difluoro-4-[3-(1-piperidin-4-ylpyrazol-4-yl)quinoxalin-5-yl]phenyl]methyl]morpholine;trihydrochloride](/img/structure/B12425573.png)

![N-[(1S)-2-amino-1-[5-(hydroxymethyl)-1,3-thiazol-2-yl]ethyl]-3-methyl-5-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrrole-2-carboxamide](/img/structure/B12425597.png)